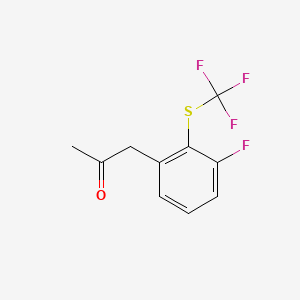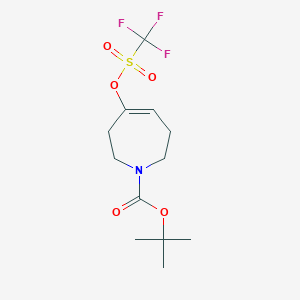
(E)-tert-butyl 4-(trifluoromethylsulfonyloxy)-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-tert-butyl 4-(trifluoromethylsulfonyloxy)-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate is a complex organic compound that features a trifluoromethylsulfonyloxy group
準備方法
Synthetic Routes and Reaction Conditions
This can be achieved through radical trifluoromethylation, a process that has been extensively studied and optimized . The reaction conditions often involve the use of specific catalysts and reagents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. The use of continuous flow reactors and other advanced technologies may also be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
(E)-tert-butyl 4-(trifluoromethylsulfonyloxy)-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The trifluoromethylsulfonyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted azepine compounds.
科学的研究の応用
(E)-tert-butyl 4-(trifluoromethylsulfonyloxy)-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems and processes.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes
作用機序
The mechanism of action of (E)-tert-butyl 4-(trifluoromethylsulfonyloxy)-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethylsulfonyloxy group plays a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects .
類似化合物との比較
Similar Compounds
- tert-Butyldimethylsilyl trifluoromethanesulfonate
- Trimethylsilyl trifluoromethanesulfonate
- Triethylsilyl trifluoromethanesulfonate
Uniqueness
(E)-tert-butyl 4-(trifluoromethylsulfonyloxy)-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate is unique due to its specific structure and the presence of the trifluoromethylsulfonyloxy group. This group imparts distinct chemical properties, such as high electronegativity and metabolic stability, making the compound valuable in various applications .
特性
分子式 |
C12H18F3NO5S |
|---|---|
分子量 |
345.34 g/mol |
IUPAC名 |
tert-butyl 4-(trifluoromethylsulfonyloxy)-2,3,6,7-tetrahydroazepine-1-carboxylate |
InChI |
InChI=1S/C12H18F3NO5S/c1-11(2,3)20-10(17)16-7-4-5-9(6-8-16)21-22(18,19)12(13,14)15/h5H,4,6-8H2,1-3H3 |
InChIキー |
QBYBWAWLVQAXGQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC=C(CC1)OS(=O)(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





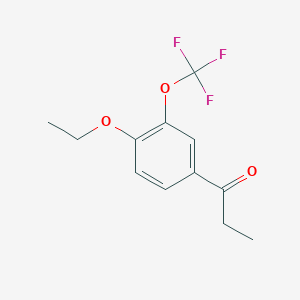
![4-(2,5-dioxopyrrolidin-1-yl)-N-[3-(2-ethoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B14036506.png)
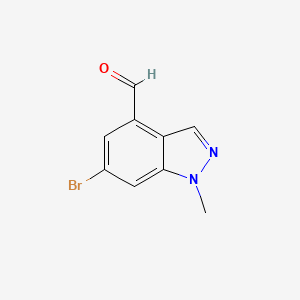

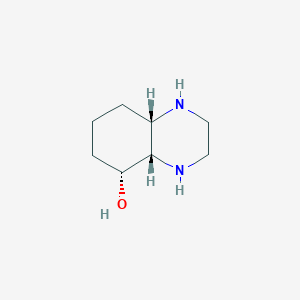



![Tert-butyl 2-{[methoxy(methyl)amino]carbonyl}-1-azetanecarboxylate](/img/structure/B14036554.png)

